molecular formula C17H13NO4 B5702862 ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate CAS No. 5650-37-3

ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No. B5702862
CAS RN: 5650-37-3
M. Wt: 295.29 g/mol
InChI Key: NPGIMJDGHSVFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, also known as EDIB, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and drug development. EDIB is a derivative of isoindoline, which is a heterocyclic organic compound that contains two nitrogen atoms in its ring structure.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with various cellular targets, including enzymes and receptors. ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in the regulation of glucose and lipid metabolism. Additionally, ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Studies have shown that ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, by inhibiting the activity of COX-2 and NF-κB. Additionally, ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate for lab experiments is its potent anti-cancer properties, which make it a potential candidate for the development of novel cancer therapies. ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is also relatively easy to synthesize, and it can be obtained in high yields through a multi-step reaction process. However, one of the main limitations of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is its potential toxicity and side effects, which need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions in the field of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate research, including the development of novel drug delivery systems that can enhance its bioavailability and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate. Furthermore, studies are needed to evaluate the safety and toxicity of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in animal models and clinical trials, which will be critical for its eventual use in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves a multi-step reaction process that starts with the reaction of phthalic anhydride and ethyl benzoate in the presence of a catalyst. The resulting compound is then subjected to a series of reactions that involve the addition of various reagents and solvents, including acetic anhydride, sodium hydroxide, and ethanol. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been extensively studied for its potential applications in the development of novel drugs for the treatment of various diseases. One of the main areas of research has been in the field of cancer therapy. Studies have shown that ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has potent anti-cancer properties, and it can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-22-17(21)11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)16(18)20/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGIMJDGHSVFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357963
Record name ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate

CAS RN

5650-37-3
Record name ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.